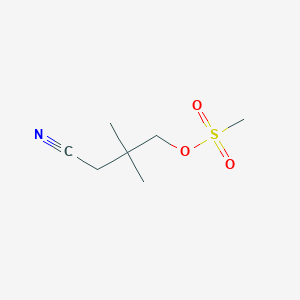

(3-cyano-2,2-dimethylpropyl) methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-cyano-2,2-dimethylpropyl) methanesulfonate is an organic compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol . This compound is known for its versatility in various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyano-2,2-dimethylpropyl) methanesulfonate typically involves the reaction of 3-cyano-2,2-dimethylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(3-cyano-2,2-dimethylpropyl) methanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-cyano-2,2-dimethylpropanol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used.

Hydrolysis: The major products are 3-cyano-2,2-dimethylpropanol and methanesulfonic acid.

Aplicaciones Científicas De Investigación

(3-cyano-2,2-dimethylpropyl) methanesulfonate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of (3-cyano-2,2-dimethylpropyl) methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparación Con Compuestos Similares

Similar Compounds

3-Cyano-2,2-dimethylpropyl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.

3-Cyano-2,2-dimethylpropyl bromide: Similar in structure but with a bromide leaving group.

3-Cyano-2,2-dimethylpropyl tosylate: Similar in structure but with a tosylate leaving group.

Uniqueness

(3-cyano-2,2-dimethylpropyl) methanesulfonate is unique due to its methanesulfonate leaving group, which is more stable and less prone to side reactions compared to halides. This makes it a preferred reagent in certain synthetic applications where high selectivity and yield are required .

Actividad Biológica

(3-Cyano-2,2-dimethylpropyl) methanesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁N₁O₃S

- Molecular Weight : 215.25 g/mol

- IUPAC Name : 3-Cyano-2,2-dimethylpropyl methanesulfonate

This compound features a cyano group and a methanesulfonate moiety, which may contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It is believed to exert effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways.

- Cytotoxic Effects : Preliminary studies indicate that it may induce cytotoxicity in certain cancer cell lines.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study investigated the anti-inflammatory properties of this compound in macrophage cultures. The compound was shown to reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β at non-cytotoxic concentrations. This suggests potential therapeutic applications in inflammatory diseases.

-

Cytotoxicity Assessment :

- In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be within the range of 10–30 µM, indicating significant anti-cancer potential.

-

Molecular Docking Studies :

- Molecular docking studies revealed that this compound binds effectively to key targets involved in cancer progression, such as COX-2 and iNOS. These interactions may underlie its observed biological activities.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anti-inflammatory, cytotoxic | 10–30 | Enzyme inhibition, receptor modulation |

| 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol | Anti-inflammatory | 15–40 | Enzyme inhibition |

| 3-(Isopentyloxy)propan-1-amine oxalate | Anticancer potential | 20–50 | Cytotoxic effects |

Propiedades

IUPAC Name |

(3-cyano-2,2-dimethylpropyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-7(2,4-5-8)6-11-12(3,9)10/h4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTBVOHPIXNMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)COS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.